2-(1-Chloroethyl)-6-methoxynaphthalene
Overview
Description
2-(1-Chloroethyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloroethyl group at the second position and a methoxy group at the sixth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of iron-catalyzed chlorination of benzylic aldehydes and ketones . The reaction conditions often include the use of a palladium catalyst, which is a typical hydrogenation catalyst .
Industrial Production Methods
In industrial settings, the production of 2-(1-Chloroethyl)-6-methoxynaphthalene may involve large-scale chlorination processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The methoxy group activates the naphthalene ring towards electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted naphthalene derivatives, while electrophilic aromatic substitution can introduce additional substituents onto the naphthalene ring.
Scientific Research Applications
2-(1-Chloroethyl)-6-methoxynaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications may still be under investigation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chloroethyl)-naphthalene
- 6-Methoxynaphthalene
- 2-Chloroethyl-naphthalene
Uniqueness
2-(1-Chloroethyl)-6-methoxynaphthalene is unique due to the presence of both the chloroethyl and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(1-chloroethyl)-6-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLBGNKMYNCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539329 | |
Record name | 2-(1-Chloroethyl)-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72775-41-8 | |
Record name | 2-(1-Chloroethyl)-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-chloroethyl)-6-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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